
Diphenyl malonate
Overview
Description
Diphenyl malonate, also known as propanedioic acid diphenyl ester, is an organic compound with the molecular formula C15H12O4. It is a diester of malonic acid where both ester groups are phenyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl malonate can be synthesized through the esterification of malonic acid with phenol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is often produced via a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to malonic acid and phenol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form benzene and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide.
Decarboxylation: Requires elevated temperatures, often above 150°C.
Major Products Formed:
Substitution Reactions: Various substituted malonates depending on the nucleophile used.
Hydrolysis: Malonic acid and phenol.
Decarboxylation: Benzene and carbon dioxide.
Scientific Research Applications
Synthetic Applications
Chiral Building Blocks
Diphenyl malonate serves as an important precursor for the synthesis of chiral compounds. A notable study demonstrated the use of this compound in the enantioselective phase-transfer catalytic α-alkylation process to produce α-methyl-α-alkylmalonates. These compounds are valuable chiral building blocks that contain quaternary carbon centers, showcasing high chemical yields (up to 99%) and enantioselectivities (up to 98% ee) .
Cyclocondensation Reactions
this compound and its derivatives have been utilized as reagents in cyclocondensation reactions. They can react with various nucleophiles to produce six-membered heterocycles, which are essential in the synthesis of complex organic molecules . The versatility of this compound in these reactions underscores its importance in organic synthesis.
Medicinal Chemistry
Anti-HIV Activity
Recent research focused on novel derivatives of this compound designed as inhibitors of HIV enzymes. A series of 2-(diphenyl methylidene) malonic acid derivatives were synthesized and evaluated for their anti-HIV activity. Among these, one compound exhibited a significant inhibition rate of 55.20% at a concentration of 10 μM, indicating potential for further development as anti-HIV agents .
Neuroinflammatory Effects
Another study synthesized a range of 1,7-diphenyl-1,4-heptadien-3-ones from this compound and assessed their anti-neuroinflammatory properties. The findings suggest that these compounds could be developed for therapeutic applications targeting neuroinflammation .
Material Science
Langmuir-Schaefer Monolayers
this compound derivatives have also been investigated for their electronic properties when used in Langmuir-Schaefer monolayers. These studies reveal the potential for this compound-based materials in electronic applications, particularly in devices that require precise control over molecular orientation and charge transport .
Case Studies
Study Focus | Findings | Applications |
---|---|---|
Enantioselective Synthesis | High yields (up to 99%) and enantioselectivities (up to 98% ee) achieved using this compound | Chiral building blocks for pharmaceuticals |
Anti-HIV Activity | Compound showed significant inhibition against HIV enzymes with minimal cytotoxicity | Potential anti-HIV drug development |
Neuroinflammatory Activity | Series of compounds synthesized showed promising anti-neuroinflammatory effects | Therapeutics for neurodegenerative diseases |
Electronic Properties | Demonstrated rectifying characteristics in monolayers | Applications in electronic devices |
Mechanism of Action
The mechanism of action of diphenyl malonate in chemical reactions typically involves the formation of an enolate intermediate. This intermediate can then undergo various transformations such as nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Diethyl malonate: Another ester of malonic acid but with ethyl groups instead of phenyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Di-tert-butyl malonate: Contains tert-butyl groups instead of phenyl groups.
Comparison:
Uniqueness: Diphenyl malonate is unique due to the presence of phenyl groups, which impart different reactivity and properties compared to other malonates. The phenyl groups can participate in aromatic substitution reactions, which are not possible with alkyl-substituted malonates.
Reactivity: The presence of phenyl groups can also influence the stability and reactivity of the compound, making it suitable for specific synthetic applications where other malonates may not be effective.
Biological Activity
Diphenyl malonate (C15H12O4) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological implications of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a malonate group substituted with two phenyl rings. Its structure can be represented as follows:
This configuration contributes to its chemical reactivity and biological interactions.
Anti-HIV Activity
Recent studies have indicated that derivatives of this compound exhibit significant anti-HIV properties. A notable study synthesized a series of 2-(diphenylmethylidene) malonic acid derivatives, which were evaluated for their effectiveness against HIV. The most potent compound demonstrated a 55.20% inhibition at a concentration of 10 μM, with an EC50 value of 8.4 μM, indicating strong antiviral activity without significant cytotoxicity at similar concentrations .
Neuroinflammation Inhibition
This compound and its analogs have also been studied for their anti-neuroinflammatory effects. In vitro tests showed that certain derivatives significantly inhibited the release of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated microglia cells. The mechanism involved the inhibition of nuclear factor kappa B (NF-κB) translocation and the phosphorylation of mitogen-activated protein kinases (MAPKs), suggesting a pathway through which this compound could mitigate neuroinflammation .
Case Studies and Experimental Data
- Anti-HIV Studies :
- Neuroinflammation Studies :
Comparative Biological Activity Table
Compound Type | Activity Type | Inhibition Rate | EC50 (μM) | Cytotoxicity |
---|---|---|---|---|
2-(Diphenylmethylidene) Malonic Acid Derivatives | Anti-HIV | 55.20% | 8.4 | Low |
This compound Derivatives | Neuroinflammation | Significant | Not specified | Low |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing diphenyl malonate, and how are reaction conditions optimized?
this compound is synthesized via transesterification of dimethyl or diethyl malonate with phenol under acidic or basic catalysis. The method involves refluxing malonic acid esters with excess phenol in the presence of catalysts like sulfuric acid or sodium methoxide. Critical parameters include molar ratios (e.g., phenol:malonic ester > 2:1), temperature control (80–120°C), and solvent selection (e.g., toluene for azeotropic water removal). Post-synthesis, purification via fractional distillation or recrystallization ensures high purity (>99%). Characterization employs NMR (confirming ester protons at δ 3.8–4.2 ppm) and elemental analysis .
Q. How does this compound participate in Claisen-like condensation reactions for carbon-carbon bond formation?
this compound acts as a nucleophile in Claisen condensations, where its enolate attacks electrophilic carbonyl groups (e.g., ketones, aldehydes). The reaction requires strong bases (e.g., NaH or LDA) to deprotonate the α-hydrogen, forming a resonance-stabilized enolate. For example, with salicylaldehydes, this compound forms coumarin derivatives via cyclization (Table II in ). Yield optimization depends on base strength, solvent polarity (THF or DMF), and stoichiometric control of reactants .
Q. What analytical techniques are used to quantify this compound in mixtures with impurities?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. For complex matrices, GC-MS with derivatization (e.g., silylation) enhances volatility. Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) provides absolute quantification. Cross-validation via FTIR (C=O stretch at 1740 cm⁻¹) and elemental analysis ensures accuracy, particularly when impurities share functional groups .
Q. How does pH influence the stability of this compound in aqueous solutions?
this compound hydrolyzes in acidic or alkaline conditions, with optimal stability at neutral pH (6–8). Acidic hydrolysis cleaves ester bonds to malonic acid and phenol, while alkaline conditions promote saponification. Kinetic studies show a half-life of >100 hours at pH 7 (25°C), dropping to <10 hours at pH 2 or 12. Buffers (e.g., phosphate) mitigate degradation, and lyophilization extends shelf life .
Q. What role does this compound play in polymer chemistry as a crosslinking agent?
In epoxy resins, this compound acts as a latent curing agent, reacting with amines or anhydrides at elevated temperatures (120–150°C). Its dual ester groups enable network formation, enhancing thermal stability (Tg increase by 20–40°C). Rheological studies track gelation times, while TGA confirms decomposition onset >300°C. Applications include coatings and adhesives requiring controlled curing .
Advanced Research Questions
Q. How can ANOVA resolve data contradictions in studies of this compound’s neurotoxic effects?
When evaluating neurotoxicity (e.g., striatal lesions in rats), two-factor ANOVA distinguishes between malonate dosage effects and confounding variables (e.g., animal group variability). For example, malonate injection (factor 1) and genetic strain (factor 2) are analyzed, with post hoc tests (e.g., Tukey’s HSD) identifying significant interactions. A P-value <0.05 for malonate confirms toxicity, while high F-values for strain highlight biological variability .
Q. What methodologies validate the absence of malonate degradation products in glycolic acid formulations?
Ion chromatography (IC) with suppressed conductivity detection identifies malonic acid (retention time = 8.2 min) against glycolic acid (6.5 min). Spiking studies and Dionex Virtual Column modeling confirm peak assignments. Complementary ¹H NMR (absence of δ 3.1 ppm malonate protons) and FTIR (no C=O stretching at 1700 cm⁻¹) provide orthogonal validation. Limits of detection (LOD) <1 ppm ensure reliability .
Q. How does this compound enhance enantioselective synthesis via enzymatic decarboxylation?
Engineered aryl malonate decarboxylase (AMDase) variants catalyze asymmetric decarboxylation of this compound derivatives. For α-hydroxymalonates, AMDase-L148G mutant achieves >90% ee by stabilizing the (R)-enantiomer transition state. Reaction optimization includes solvent engineering (water:THF 3:1), temperature (30°C), and substrate loading (10 mM). Kinetic resolution (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) outperforms chemical methods .
Q. What mechanisms explain this compound’s role in ternary complex formation during actinide/lanthanide separations?
In Advanced TALSPEAK systems, this compound forms [M(malonate)(HEDTA)]⁻ (M = Am³⁺/Ln³⁺) complexes, enhancing selectivity. EXAFS data show M–O bonds at 2.35 Å (malonate) and 2.50 Å (HEDTA). Solvent extraction models correlate distribution ratios (DAm/DLn > 10) with malonate concentration (0.5–1.0 M) and pH (3.5–4.0). Spectrophotometric titrations refine stability constants (log β = 12.3 ± 0.2 for Am³⁺) .
Q. How do malonate-based precursors improve MOCVD of HfO₂/ZrO₂ thin films?
Homoleptic Hf(deml)₄ (deml = diethyl malonate) reduces deposition temperatures (250–350°C vs. 500°C for β-diketonates). In situ FTIR monitors ligand decomposition (C=O loss at 1740 cm⁻¹), while XRD confirms cubic HfO₂ phase formation. Film roughness (<2 nm by AFM) and dielectric constants (k = 22–25) outperform ALD benchmarks. Precursor volatility (vapor pressure = 0.1 Torr at 150°C) enables uniform coatings .
Properties
IUPAC Name |
diphenyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOVPZEAFLXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382654 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-44-4 | |
Record name | diphenyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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